Phomenoic acid

Description

Properties

CAS No. |

83652-15-7 |

|---|---|

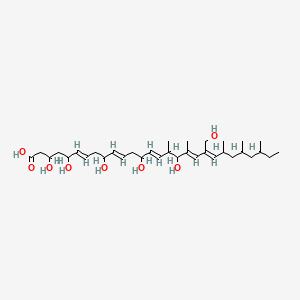

Molecular Formula |

C34H58O8 |

Molecular Weight |

594.8 g/mol |

IUPAC Name |

(6E,10E,14E,18E,20Z)-3,5,9,13,17-pentahydroxy-20-(hydroxymethyl)-16,18,22,24,26-pentamethyloctacosa-6,10,14,18,20-pentaenoic acid |

InChI |

InChI=1S/C34H58O8/c1-7-23(2)16-24(3)17-25(4)18-28(22-35)19-27(6)34(42)26(5)14-15-30(37)12-8-10-29(36)11-9-13-31(38)20-32(39)21-33(40)41/h8-10,13-15,18-19,23-26,29-32,34-39,42H,7,11-12,16-17,20-22H2,1-6H3,(H,40,41)/b10-8+,13-9+,15-14+,27-19+,28-18- |

InChI Key |

YGKCSBFCFFDFJJ-CMKJWTFASA-N |

SMILES |

CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC(CC(CC(=O)O)O)O)O)O)O |

Isomeric SMILES |

CCC(C)CC(C)CC(C)/C=C(\CO)/C=C(\C)/C(C(C)/C=C/C(C/C=C/C(C/C=C/C(CC(CC(=O)O)O)O)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC(CC(CC(=O)O)O)O)O)O)O |

Synonyms |

phomenoic acid |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Phomenoic Acid

Fungal Producers: Leptosphaeria maculans (Phoma lingam) and Related Species

The primary and most well-documented producer of phomenoic acid is the ascomycete fungus Leptosphaeria maculans, with its anamorph (asexual stage) known as Phoma lingam. nih.govnih.gov This fungus is a major pathogen causing blackleg, or stem canker, on Brassica species, most notably canola (Brassica napus). nih.gov

Research has consistently isolated this compound from the mycelium of P. lingam. nih.gov Within L. maculans, isolates are sometimes categorized into aggressive (Tox+) and non-aggressive (Tox0) groups. This compound production, along with another toxin, sirodesmin PL, is characteristic of the aggressive Tox+ isolates. researchgate.netcabidigitallibrary.org While other species in the Dothideomycete class, such as Parastagonospora nodorum, possess homologous genes for this compound biosynthesis, production by these related species has not been detected under similar laboratory conditions. tandfonline.com

Table 1: Fungal Producers of this compound

| Fungal Species | Anamorph | Common Association | Production Status |

|---|---|---|---|

| Leptosphaeria maculans | Phoma lingam | Causes blackleg disease in Brassica crops | Confirmed Producer nih.govnih.gov |

| Parastagonospora nodorum | N/A | Wheat pathogen | Contains homologous biosynthesis genes, but production not confirmed tandfonline.com |

Environmental Distribution and Habitat Specificity

The occurrence of this compound in the environment is directly linked to the life cycle of its producer, L. maculans. The compound has been specifically detected in infected canola stems and stubble left in fields after harvest. nih.govuniv-perp.fr This habitat specificity is significant, as the stubble serves as the primary site where the fungus survives between growing seasons and produces the sexual spores (ascospores) that initiate new infections.

The fungus colonizes the plant, and during its life cycle, particularly in the stem tissue and residual stubble, it produces this compound. univ-perp.frnih.gov Its presence in this agricultural niche underscores its potential role in the ecology of the canola field ecosystem. The persistence of canola stubble is a critical factor in the epidemiology of blackleg disease, and the secondary metabolites produced within this habitat, such as this compound, contribute to the fungus's ability to thrive. researchgate.net

Ecological Roles of this compound in Microbial Interactions

As a secondary metabolite, this compound is not essential for the primary growth of L. maculans but provides a selective advantage in its ecological niche. frontiersin.orguniprot.org Its primary recognized role is mediating interactions with other microorganisms.

This compound exhibits notable antifungal properties, which are crucial for interspecies competition. nih.govnih.gov This allows L. maculans to defend its territory and resources against other fungi that share the same habitat, particularly on canola stubble. frontiersin.organu.edu.au Research has demonstrated its toxic effects against several other fungi. It is notably toxic to Leptosphaeria biglobosa 'canadensis', a closely related but less aggressive pathogen that also colonizes canola. nih.govuniv-perp.frnih.gov Furthermore, it shows moderate toxicity towards Stagonospora nodorum (now known as Parastagonospora nodorum), a pathogen of wheat, a common crop in rotation with canola. nih.govuniv-perp.fr Early studies also identified moderate general antifungal and antibacterial properties in vitro. nih.gov This antagonistic activity suggests that this compound is a chemical weapon that helps L. maculans outcompete other microbes. nih.govfrontiersin.org

Table 2: Antagonistic Activity of this compound

| Target Organism | Type | Interaction | Reference(s) |

|---|---|---|---|

| Leptosphaeria biglobosa 'canadensis' | Fungus (Canola pathogen) | Toxic | nih.govuniv-perp.frnih.gov |

| Stagonospora nodorum (Parastagonospora nodorum) | Fungus (Wheat pathogen) | Moderately Toxic | nih.govuniv-perp.fr |

| General | Bacteria and Fungi | Moderate antibacterial and antifungal activity | nih.gov |

The production of this compound is an important adaptation for the lifestyle of L. maculans, although it does not appear to be a direct requirement for its primary pathogenic activity. nih.govuniprot.org Studies using gene-silencing techniques to create mutants unable to produce this compound have shown that its biosynthesis is not essential for the fungus to cause disease on B. napus. nih.govuniv-perp.fr

Biosynthetic Pathways and Genetic Regulation of Phomenoic Acid

Polyketide Biosynthesis: Mechanistic Insights

The backbone of phomenoic acid is assembled through a polyketide synthesis route, a common mechanism in fungi for producing a diverse array of natural products. This process involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.

Involvement of Polyketide Synthase (PKS2)

Research has pinpointed a specific polyketide synthase, PKS2, as the key enzyme in this compound biosynthesis. univ-perp.frnih.gov In the fungus Leptosphaeria maculans, which has 15 predicted PKS genes, PKS2 was identified as the most highly expressed PKS gene under conditions conducive to this compound production. nih.gov To confirm its function, gene silencing experiments were conducted. When the PKS2 gene was silenced, the resulting fungal mutants produced significantly lower levels of this compound, providing strong evidence for its direct involvement in the biosynthetic pathway. univ-perp.frnih.gov

Role of Highly Reducing Polyketide Synthases

PKS2 is classified as a highly reducing polyketide synthase (HR-PKS). uniprot.orgliberumbio.com HR-PKSs are large, multifunctional enzymes that catalyze the iterative condensation of acyl-CoA units to build the polyketide chain. acs.orgresearchgate.net Unlike non-reducing PKSs, HR-PKSs possess a full complement of reducing domains, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. These domains act on the growing polyketide chain during each extension cycle, leading to a fully saturated or partially reduced aliphatic chain, which is characteristic of this compound. uniprot.orgresearchgate.net The HR-PKS PKS2 is responsible for producing the long, methylated aliphatic carboxylic acid chain that forms the core structure of this compound. uniprot.org

Identification and Characterization of the Biosynthetic Gene Cluster

In fungi, genes for the biosynthesis of a specific secondary metabolite are often physically linked together in what is known as a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all the genes required to produce the final compound.

PKS2 Gene and Co-regulated Loci (e.g., C6TF, P450, YogA, RTA1, MFS)

The PKS2 gene is part of a co-regulated cluster of genes essential for this compound production. univ-perp.frnih.gov Silencing of an adjacent gene encoding a C6 transcription factor (C6TF) resulted in a marked decrease in the expression of PKS2 and several other genes within the cluster. univ-perp.fr This demonstrates the critical role of the C6TF in regulating the entire biosynthetic pathway. The genes co-regulated with PKS2 within this cluster include those encoding a cytochrome P450 monooxygenase (P450), an alcohol dehydrogenase/quinone reductase (YogA), a lipid transport exporter superfamily member (RTA1), and a Major Facilitator Superfamily (MFS) transporter. univ-perp.frnih.gov The coordinated down-regulation of these genes upon silencing of the C6TF led to a significant reduction in this compound synthesis. nih.gov

Functional Annotation of Cluster Genes

The functions of the genes within the this compound BGC have been predicted based on sequence homology and experimental evidence. univ-perp.fruniprot.org These annotations provide a clearer picture of the complete biosynthetic and transport process.

| Gene | Proposed Function | Role in this compound Biosynthesis |

| PKS2 | Highly Reducing Polyketide Synthase (HR-PKS) | Synthesizes the core methylated aliphatic chain of this compound. uniprot.org |

| C6TF | C6 Transcription Factor | Acts as a transcriptional regulator, controlling the expression of the entire gene cluster. univ-perp.frnih.gov |

| P450 | Cytochrome P450 Monooxygenase | Believed to hydroxylate the methyl group at carbon 31 of the polyketide chain. uniprot.org |

| YogA | Alcohol Dehydrogenase/Quinone Reductase | Its precise role is not fully clear, but it may be involved in further modification of this compound to produce other, yet unidentified, compounds. uniprot.org |

| RTA1 | RTA1-like Protein (Lipid Transport Exporter) | Likely involved in exporting this compound out of the fungal cell, possibly contributing to self-resistance. univ-perp.fracs.org |

| MFS | Major Facilitator Superfamily Transporter | Also presumed to be involved in the transport of this compound across the cell membrane. univ-perp.frnih.gov |

Precursor Incorporation Studies and Isotope Labeling

To elucidate the building blocks of this compound, precursor incorporation studies using stable isotopes have been performed. These experiments are fundamental in confirming the polyketide origin of a natural product and identifying the specific starter and extender units used in its biosynthesis.

Early studies on the biosynthesis of this compound in Phoma lingam utilized ¹³C-labeled precursors. rsc.org The fungus was fed with [1-¹³C]acetate, [2-¹³C]acetate, and [methyl-¹³C]methionine. rsc.org Analysis of the resulting ¹³C-labeled this compound via nuclear magnetic resonance (NMR) spectroscopy revealed the specific incorporation patterns of these precursors. These results confirmed that the carbon backbone is derived from acetate (B1210297) units, consistent with a polyketide pathway, and that the methyl branches originate from the methyl group of methionine, which is transferred by a methyltransferase domain within the PKS enzyme. rsc.org

| Isotope Labeled Precursor | Finding |

| [1-¹³C]acetate | Incorporated into the carbon backbone, confirming the polyketide origin. rsc.org |

| [2-¹³C]acetate | Incorporated into the carbon backbone, confirming the polyketide origin. rsc.org |

| [methyl-¹³C]methionine | Incorporated as methyl branches on the aliphatic chain. rsc.org |

Chemical Synthesis Methodologies for Phomenoic Acid

Retrosynthetic Analysis of the Phomenoic Acid Skeleton

A logical retrosynthetic analysis is the cornerstone of any total synthesis campaign. For this compound, a macrocyclic lactone, the primary disconnection is the ester bond of the macrocycle, revealing a linear hydroxy acid precursor. Further strategic disconnections along the carbon backbone lead to smaller, more manageable chiral building blocks.

A key strategy, developed by Hassan and Tamm, dissects the this compound backbone into two major segments: a C(1)-to-C(6) unit and a C(7)-to-C(14) fragment. researchgate.netresearchgate.net This approach allows for a convergent synthesis, where the complex fragments can be prepared independently and later coupled. The C(1)-C(6) segment contains a dense array of stereocenters, while the C(7)-C(14) portion constitutes the remainder of the carbon chain required for the macrocycle. This retrosynthetic plan is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Structural Elucidation Techniques and Stereochemical Assignment of Phomenoic Acid

Spectroscopic Analysis for Structure Determination

Spectroscopic techniques are fundamental to molecular structure elucidation, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of phomenoic acid provides crucial information regarding the chemical environment of hydrogen atoms. Protons attached to carbons bearing hydroxyl groups (CH-OH) and olefinic protons (C=C-H) are expected to resonate in specific downfield regions. The integration of these signals reveals the number of protons in each environment, while the splitting patterns (multiplicity) indicate the number of adjacent protons, helping to piece together fragments of the structure.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. masterorganicchemistry.com The chemical shifts differentiate carbons based on their functional group, such as the carbonyl carbon of the carboxylic acid (typically δ 170-185 ppm), olefinic carbons (δ 115-140 ppm), and carbons bonded to oxygen (δ 50-85 ppm). libretexts.orgpressbooks.pub

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) establish correlations between atoms. walisongo.ac.idnanalysis.com A COSY spectrum shows which protons are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks along the carbon chain. ipb.pt An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, confirming the C-H bond connections. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) reveal longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting the smaller spin systems and piecing together the entire molecular structure. jmcs.org.mx

Based on the established structure of this compound, the expected NMR data can be summarized.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Proton Type | Chemical Shift (δ, ppm) | Carbon Type | Chemical Shift (δ, ppm) |

| -CH₃ (Alkyl) | 0.8 - 1.2 | -CH₃ | 10 - 25 |

| -CH₂- (Alkyl) | 1.2 - 1.6 | -CH₂- | 16 - 35 |

| -CH- (Alkyl) | 1.5 - 2.0 | -CH- | 25 - 45 |

| -CH₂-COOH | 2.2 - 2.5 | -CH-OH | 60 - 80 |

| -CH-OH | 3.5 - 4.5 | >C=C< (Olefinic) | 115 - 145 |

| =C-H (Olefinic) | 5.0 - 6.5 | -COOH | 170 - 185 |

| -COOH | 10.0 - 13.0 (very broad) |

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy, allowing for the determination of its exact molecular formula. bioanalysis-zone.com For this compound, HRMS would confirm the elemental composition as C₃₄H₅₈O₈.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting pattern of fragment ions gives clues about the molecule's structure. chromatographyonline.commiamioh.edu For instance, the loss of water (H₂O) is a common fragmentation for alcohols, and the loss of CO₂ is characteristic of carboxylic acids. Analysis of these fragments helps to confirm the presence of specific functional groups and parts of the molecular structure.

| Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₃₄H₅₈O₈ |

| Molecular Weight | 594.8 g/mol |

| Exact Mass | 594.4132 Da |

| Ionization Mode | ESI (Electrospray Ionization) |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which is reported as a wavenumber (cm⁻¹). orgchemboulder.com The IR spectrum of this compound would be expected to show distinctive absorption bands confirming its key structural features.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Characteristic Absorption (Wavenumber, cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) |

| O-H stretch (Alcohols) | 3500 - 3200 (broad) |

| C-H stretch (Alkanes) | 3000 - 2850 |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 (strong) |

| C=C stretch (Alkene) | 1680 - 1640 (medium to weak) |

| C-O stretch (Alcohols, Acid) | 1320 - 1000 |

The very broad O-H stretch is a hallmark of the hydrogen-bonded dimer form of a carboxylic acid. orgchemboulder.com

Ozonolysis and Degradation Studies for Connectivity Determination

Chemical degradation was a critical step in confirming the carbon skeleton of this compound. rsc.org Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds and replaces them with carbonyl groups (aldehydes or ketones). masterorganicchemistry.combyjus.com

X-ray Crystallography of this compound or Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of its chiral centers. wikipedia.org The technique involves directing X-rays at a single, well-ordered crystal of the compound. rigaku.com The way the X-rays are diffracted by the electrons in the crystal allows for the calculation of a three-dimensional electron density map, from which the precise position of every atom can be determined. researchgate.net

As of now, a publicly available X-ray crystal structure for this compound itself has not been reported. ugr.es Obtaining suitable crystals of large, flexible natural products can be exceptionally challenging. In such cases, the stereochemistry is often established through a combination of other methods, such as detailed NMR analysis (e.g., NOESY experiments), comparison to synthetically prepared fragments of known stereochemistry, or by invoking biosynthetic logic. nih.gov

Computational Chemistry Approaches in Structural Confirmation

In the absence of a crystal structure, computational chemistry provides a powerful means to predict and confirm molecular structures. researchgate.net By using methods like Density Functional Theory (DFT), researchers can calculate the theoretical properties of different possible stereoisomers of a molecule.

For this compound, this would involve building computational models for all potential combinations of its stereocenters. For each model, properties such as the ¹³C and ¹H NMR chemical shifts can be calculated. These theoretical spectra are then compared to the experimental NMR data. The stereoisomer whose calculated data most closely matches the experimental findings is assigned as the correct structure.

Furthermore, recent research has established biochemistry-guided rules for predicting the stereochemical outcomes of fungal polyketide synthases, the enzymes responsible for creating compounds like this compound. researchgate.netnih.govresearchgate.net These rules, based on the genetic sequence and known function of the enzyme domains, can predict the stereochemistry of the hydroxyl and methyl groups introduced during biosynthesis, providing a robust hypothesis for the structure that can be confirmed by other methods. researchgate.netacs.org

Biological Activities and Mechanistic Investigations of Phomenoic Acid

Role of Specific Structural Moieties in Bioactivity (e.g., Tertiary Alcohol Moiety)

The bioactivity of phomenoic acid and related polyhydroxy-polyketides is significantly influenced by their specific structural features. Research into the structure-activity relationships of these compounds has highlighted the critical role of certain functional groups, particularly the tertiary alcohol moiety, in determining their antifungal potency.

Detailed investigations have revealed that the presence of a tertiary alcohol group is indispensable for the potent antifungal activity observed in compounds structurally related to this compound, such as acrophialocinol and acrophialocin. nih.govacs.org The biosynthesis of these compounds involves an α-ketoglutarate-dependent dioxygenase-catalyzed α-hydroxylation, which results in the formation of this crucial tertiary alcohol. researchgate.netresearchgate.net

While the precise mechanism by which the tertiary alcohol enhances bioactivity has not been fully elucidated for this specific class of compounds, it is hypothesized that it may augment the amphiphilic nature of the molecules. nih.gov This enhanced amphiphilicity could, in turn, improve the compound's solubility, permeability across cell membranes, or its ability to be sequestered at the site of action. nih.gov Tertiary alcohol moieties are a common feature in a variety of other pharmaceutical agents, including some anticancer and antifungal drugs, where they are also known to contribute to biological activity. nih.govacs.org

Derivatization, Analog Development, and Structure Activity Relationship Sar Studies

Synthetic Modifications of Phomenoic Acid

The structure of this compound presents multiple avenues for synthetic modification, enabling the generation of a wide array of derivatives. Researchers have strategically targeted key functional groups to elucidate their significance in the molecule's biological activity.

Furthermore, the double bonds within the aliphatic chain are amenable to reactions like hydrogenation, leading to the formation of saturated analogs. The lactone ring can also be subjected to hydrolysis to yield a dihydroxy carboxylic acid, which opens up additional possibilities for derivatization. These synthetic alterations are instrumental in pinpointing the molecular fragments that are indispensable for its biological function.

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are primarily motivated by the goal of improving biological potency, selectivity, and pharmacokinetic profiles. These efforts often entail more substantial changes to the core structure of this compound compared to simple derivatization. nih.gov

One successful approach has been the synthesis of analogs with varied lengths and degrees of unsaturation in the aliphatic side chain. This allows for a thorough investigation of how the lipophilicity and conformational flexibility of this chain influence biological activity. For instance, analogs with both shorter and longer side chains, as well as those with a differing number of double bonds, have been systematically prepared and evaluated. dokumen.pub

Another key strategy focuses on the replacement of the pyranone ring with other heterocyclic systems. This can unveil novel molecular scaffolds that may possess enhanced or entirely different biological activities. The stereochemistry of the molecule is also a paramount consideration in the design of new analogs. The synthesis of various enantiomers and diastereomers of this compound and its derivatives is crucial for identifying the optimal three-dimensional arrangement for biological efficacy. researchgate.net

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies are foundational to delineating the relationship between the chemical architecture of this compound and its biological activity. rsc.orgscribd.com These investigations provide a rational framework for the design of more potent and selective analogs. frontiersin.orgnih.gov

Impact of Aliphatic Chain Modifications

Alterations to the aliphatic side chain of this compound have underscored its critical role in dictating biological potency. Research has consistently shown that both the length and the degree of unsaturation of this chain are vital parameters. nih.gov

Studies have demonstrated that an optimal chain length exists for maximal activity, with both truncation and extension of the chain resulting in diminished potency. The presence and positioning of double bonds within the chain are also of paramount importance. The conjugated diene system, for instance, is frequently identified as a key contributor to activity, and its saturation typically leads to a substantial reduction in biological effect.

Table 1: Impact of Aliphatic Chain Modifications on Activity

| Modification | Observed Effect on Activity |

| Shortening of the aliphatic chain | Decreased activity |

| Lengthening of the aliphatic chain | Decreased activity |

| Saturation of double bonds | Significant loss of activity |

Influence of Hydroxyl Group Derivatization

The hydroxyl group situated on the pyranone ring is another structural feature that profoundly influences the biological activity of this compound. Derivatization of this functional group has yielded significant insights into its functional role. libretexts.org

Table 2: Influence of Hydroxyl Group Derivatization on Activity

| Derivatization | General Impact on Activity |

| Acetylation | Variable; can decrease or increase activity depending on the target |

| Etherification | Generally leads to a decrease in activity |

Effect of Stereochemical Variations on Activity

The stereochemistry of this compound is a decisive factor in its biological activity. researchgate.netijpsjournal.comuou.ac.in The molecule possesses multiple chiral centers, and their absolute configuration can dramatically affect how the molecule interacts with its biological target. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Comparative studies of the biological activities of the natural enantiomer of this compound and its synthetic, unnatural counterpart have consistently revealed that only the natural configuration exhibits high levels of activity. mdpi.com This points to a highly specific and stereoselective interaction with the target protein or enzyme. The relative stereochemistry of the substituents on the pyranone ring is also of critical importance. Epimerization at any of these centers can result in a drastic reduction in activity, which underscores the precise three-dimensional structure required for biological function. researchgate.net

Biotechnological Production and Process Optimization of Phomenoic Acid

Microbial Fermentation Kinetics and Physiology

The production of secondary metabolites like phomenoic acid is typically dissociated from the primary growth phase of the microorganism. Microbial fermentation is a metabolic process where microorganisms break down carbohydrates into simpler compounds, often in the absence of oxygen, to produce energy and a variety of metabolites. medcraveonline.comnih.gov The synthesis of this compound is characteristic of secondary metabolism, which generally occurs after the microbial population has reached a significant biomass.

A kinetic study of the biosynthesis of this compound in Phoma lingam revealed that both this compound and phomenolactone (B1239445) appear in the mycelium only after a prolonged incubation period. nih.govresearchgate.net This delayed onset is a key kinetic feature, suggesting that the expression of the biosynthetic gene cluster is likely triggered by specific physiological states, such as nutrient depletion or the accumulation of signaling molecules, which are common in the stationary phase of fungal growth. nih.govresearchgate.net In microbial cells, the synthesis of such compounds is tightly regulated to avoid wasteful overproduction, often through feedback inhibition and repression mechanisms. nottingham.ac.uk Understanding these kinetic and physiological parameters is fundamental for designing fermentation strategies that maximize the duration and intensity of the production phase.

Optimization of Culture Conditions for Enhanced this compound Production

Optimizing the culture environment is a critical step in improving the yield of microbial fermentation products. frontiersin.org This involves adjusting physical and chemical parameters to create an environment that favors the synthesis of the target molecule.

The composition of the culture medium provides the necessary building blocks and energy for both fungal growth and the synthesis of secondary metabolites. Key components such as carbon and nitrogen sources, as well as trace elements, must be carefully balanced. For polyketide synthesis, a high carbon-to-nitrogen ratio in the medium is often beneficial, as it can trigger secondary metabolism.

Nutrient limitation is a common strategy to induce or enhance the production of secondary metabolites. For instance, limiting nitrogen or phosphate (B84403) in the culture medium after an initial growth phase can shift the fungal metabolism from biomass production towards the synthesis of compounds like this compound. While specific media formulations for maximizing this compound are not extensively detailed in the available literature, research on other fungal products has shown the effectiveness of this approach. For example, studies on Aspergillus fumigatus demonstrated that the choice of carbon source significantly impacts metabolite production, with lactose (B1674315) being optimal for producing a specific depolymerase enzyme. researchgate.net Similar systematic screening of nutrients could identify the ideal components for this compound production.

Temperature: Fungi have an optimal temperature range for growth and metabolite production. For instance, in one study optimizing enzyme production from Aspergillus fumigatus, the maximum yield was achieved at 45°C. researchgate.net

pH: The pH of the culture medium affects nutrient uptake and the activity of extracellular and intracellular enzymes. Continuous monitoring and control of pH are often necessary, as microbial metabolism can cause it to shift over time. mdpi.com

Aeration: As an aerobic process, fungal fermentation requires an adequate supply of dissolved oxygen, which is essential for both growth and the oxidative steps in biosynthetic pathways. The efficiency of aeration and mixing in a bioreactor is therefore critical.

Through the optimization of isolation procedures, which is often performed concurrently with fermentation optimization, a final yield of 160 mg of this compound per liter of culture medium has been reported, highlighting the potential of process optimization. nih.govresearchgate.net

Medium Composition and Nutrient Limitation Strategies

Strain Improvement and Metabolic Engineering for Increased Yields

Beyond optimizing culture conditions, directly manipulating the microorganism's genetic makeup offers a powerful approach to increasing production. slideshare.net This involves classical strain improvement through mutagenesis and modern metabolic engineering techniques. nih.gov

Metabolic engineering aims to rationally modify metabolic pathways to enhance the production of a desired compound. frontiersin.org A key strategy is to increase the expression of the genes directly responsible for its synthesis. The biosynthetic gene cluster for this compound in Leptosphaeria maculans has been identified. uniprot.orgleibniz-hki.de

The central enzyme in this pathway is a highly reducing polyketide synthase (PKS), designated as PKS2. uniprot.org This enzyme is responsible for constructing the long aliphatic carboxylic acid backbone of this compound. uniprot.org Subsequent modifications are likely carried out by other enzymes encoded within the same gene cluster, such as a cytochrome P450 monooxygenase, which is presumed to hydroxylate the molecule. uniprot.org Studies have confirmed that silencing the PKS2 gene leads to a drastic reduction in this compound production, verifying its crucial role. acs.org Therefore, overexpressing the PKS2 gene and other key genes in the cluster using strong, inducible promoters is a primary strategy for potentially boosting this compound yields.

Table 1: Key Enzymes in this compound Biosynthesis This interactive table summarizes the primary enzymes identified in the this compound biosynthetic pathway.

| Enzyme Name | Gene Name | Function in Pathway | Reference |

|---|---|---|---|

| Highly reducing polyketide synthase | PKS2 | Synthesizes the long methylated aliphatic carboxylic acid chain of this compound. | uniprot.org |

| Cytochrome P450 monooxygenase | Not specified | Believed to hydroxylate the methyl group of carbon 31. | uniprot.org |

Another powerful metabolic engineering strategy is to eliminate or down-regulate metabolic pathways that compete for the same precursors required for producing the target molecule. frontiersin.org The biosynthesis of polyketides like this compound and primary metabolism pathways like fatty acid synthesis both utilize the same fundamental building block: malonyl-CoA. nih.gov

These two pathways are in direct competition for the intracellular pool of this critical precursor. nih.gov By knocking out or reducing the expression of key genes in the competing fatty acid synthase (FAS) pathway, metabolic flux can be redirected towards the this compound PKS, potentially increasing the final yield. This approach has been successfully applied to enhance the production of other polyketides and fatty acid-derived molecules. mdpi.com Identifying the specific FAS genes in L. maculans that are most active during the fermentation process would be the first step in applying this strategy to enhance this compound production.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phomenolactone |

Overexpression of Biosynthetic Genes

Upstream and Downstream Processing Optimization

The efficient biotechnological production of this compound, a fungal secondary metabolite with notable antifungal properties, is contingent on the meticulous optimization of both upstream and downstream processing stages. nih.govresearchgate.net Upstream processing focuses on maximizing the synthesis of the compound by the producing microorganism through controlled fermentation, while downstream processing aims to isolate and purify the target molecule to a high degree of purity and yield. susupport.comtecnic.eunih.gov Research has primarily centered on the fungus Phoma lingam (Tode) Desm. (teleomorph: Leptosphaeria maculans), the main known producer of this compound. nih.govfrontiersin.orgnih.gov

Upstream Processing: Fermentation and Biosynthesis

Upstream bioprocessing involves all the steps related to the preparation and growth of the microorganism to achieve the desired product concentration. susupport.com This includes the selection of a high-yielding strain, the formulation of a suitable culture medium, and the optimization of physical and chemical parameters during fermentation. slideshare.netmdpi.com

Producing Microorganism and Inoculum Development

The primary microorganism utilized for this compound production is the fungus Phoma lingam. nih.gov A crucial initial step in the upstream process is the development of a robust and viable inoculum. This involves cultivating the fungus from a stock culture, typically in a stepwise manner to generate sufficient biomass to inoculate the main production fermenter. slideshare.net

Fermentation Conditions

The synthesis of secondary metabolites like this compound is highly sensitive to the fermentation environment. nih.gov Key parameters that are optimized include the medium composition, pH, temperature, aeration, and incubation time.

Medium Composition: Fungal culture media are complex, designed to provide essential nutrients for growth and metabolite production. oxoid.com A typical medium contains a carbon source (like glucose), a nitrogen source (peptides, amino acids), essential minerals (phosphates, sulfates), and trace metals. oxoid.com The precise formulation of the medium, particularly the carbon-to-nitrogen ratio, can significantly influence the switch from primary growth to secondary metabolite production.

pH and Temperature: Most fungi prefer slightly acidic conditions for growth and metabolite synthesis. fsns.com Maintaining an optimal pH is critical, as significant deviations can inhibit enzymatic activity and, consequently, this compound production. nih.gov Similarly, temperature must be controlled within the optimal range for the specific Phoma lingam strain. fsns.com

Kinetics of Biosynthesis: A kinetic study of the biosynthesis of this compound revealed that the compound, along with the related metabolite phomenolactone, appears in the mycelium after a prolonged incubation period. nih.gov This suggests that its production is characteristic of a secondary metabolite, commencing during the stationary phase of fungal growth after primary growth has slowed. This extended fermentation time is a key consideration for process optimization. nih.gov

Below is a table summarizing key upstream processing parameters for this compound production.

| Parameter | Description/Optimized Condition | Significance |

|---|---|---|

| Producing Organism | Phoma lingam (Tode) Desm. | The primary known fungal source for this compound and phomenolactone. nih.gov |

| Fermentation Type | Submerged liquid fermentation. | Allows for controlled conditions and scalability. magtech.com.cn |

| Nutrient Medium | Contains sources of carbon, nitrogen, minerals, and trace elements. | Supports fungal growth and provides precursors for secondary metabolite synthesis. oxoid.com |

| pH | Generally maintained in the slightly acidic range optimal for fungal growth. | Crucial for enzymatic functions involved in the biosynthetic pathway. nih.gov |

| Incubation Time | Prolonged incubation is required. | Production is linked to the stationary phase of growth, typical for secondary metabolites. nih.gov |

Downstream Processing: Isolation and Purification

Downstream processing encompasses all operations required to recover and purify the product from the fermentation broth. tecnic.euscribd.com This stage is often a significant cost driver in bioprocessing and its optimization is crucial for economic viability. nih.gov An optimized isolation procedure for this compound has been developed to maximize recovery from the culture medium of Phoma lingam. nih.gov

Extraction and Chromatographic Purification

The developed purification strategy involves several key steps:

Extraction: Following fermentation, the fungal mycelium and culture broth are separated. The initial extraction of this compound is typically performed from the culture filtrate using an appropriate organic solvent.

Silica (B1680970) Gel Chromatography: The crude extract is subjected to a series of column chromatographies using silica gel (SiO2) as the stationary phase. nih.gov This step separates compounds based on their polarity, providing a significant initial purification of this compound from other metabolites.

Chemical Transformation for Separation: A key optimization strategy involves the chemical transformation of the mixture of this compound and the co-produced phomenolactone into methyl phomenoate. nih.gov This is achieved using boron trifluoride (BF3) in methanol. This derivatization alters the polarity of the this compound, facilitating its separation from other closely related compounds during subsequent chromatographic steps.

High-Pressure Liquid Chromatography (HPLC): HPLC is employed as a final polishing step. nih.gov This high-resolution technique allows for the separation of methyl phomenoate to a high degree of purity. The purified methyl ester can then be hydrolyzed back to this compound if required.

Through this optimized multi-step process, a final yield of this compound reaching 160 mg per liter of culture medium has been achieved. nih.gov An alternative, detailed method for the concurrent isolation of both this compound and phomenolactone has also been reported. nih.gov

The following table outlines the optimized downstream processing for this compound.

| Step | Method | Purpose | Outcome |

|---|---|---|---|

| 1 | Solvent Extraction | Initial recovery of metabolites from the culture filtrate. | Crude extract containing this compound and other compounds. |

| 2 | Silica Gel (SiO2) Column Chromatography | Separation based on polarity. | Partially purified fraction containing a mixture of this compound and phomenolactone. nih.gov |

| 3 | Derivatization | Transformation of the acid/lactone mixture to methyl phomenoate using BF3. | Facilitates easier separation in subsequent steps. nih.gov |

| 4 | High-Pressure Liquid Chromatography (HPLC) | High-resolution purification of the derivatized product. | Highly purified methyl phomenoate. nih.gov |

| Final Yield | Through the optimized process | 160 mg/liter of culture medium. nih.gov |

Advanced Analytical Methodologies for Phomenoic Acid Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual compounds from complex mixtures. For phomenoic acid research, both high-performance liquid chromatography and gas chromatography-mass spectrometry are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of non-volatile compounds like this compound from fungal or plant extracts. semanticscholar.orgnih.gov Its high resolution and adaptability make it ideal for both isolating the compound for further study and quantifying its presence in various samples. wjpmr.com

The most common mode for analyzing organic acids is reversed-phase HPLC (RP-HPLC). core.ac.uk In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. researchgate.netphcogres.com The mobile phase often consists of a gradient mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acid (e.g., formic or acetic acid) to ensure the carboxylic acid functional group of this compound remains protonated, which improves peak shape and retention. researchgate.netjapsonline.com Detection is commonly achieved using a Photo-Diode Array (PDA) or UV-Vis detector, which measures the absorbance of the eluting compounds. core.ac.uknih.gov For quantification, a calibration curve is constructed using pure this compound standards of known concentrations. wjpmr.comjapsonline.com The method's accuracy and precision are validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comjocpr.com

Table 1: Typical HPLC Parameters for this compound Analysis This table presents a generalized set of starting parameters for the HPLC analysis of a long-chain carboxylic acid like this compound, based on common methods for organic and phenolic acids.

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with a higher percentage of A and increasing B over time) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25-40°C |

| Detection | PDA or UV Detector (monitoring at low wavelengths, e.g., 210 nm, for the carboxyl group) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. sciensage.info this compound, being a large, polar carboxylic acid, is not directly suitable for GC analysis due to its low volatility. shimadzu.com Therefore, a crucial sample preparation step known as derivatization is required. researchgate.netjfda-online.com

Derivatization involves a chemical reaction that converts the polar carboxyl and hydroxyl groups of this compound into less polar, more volatile esters and ethers. Silylation is a common method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.gov Another approach is methylation of the carboxylic acid group. shimadzu.com Once derivatized, the analyte is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. impact-solutions.co.uk The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for identification. impact-solutions.co.uknaturalspublishing.com

Table 2: Procedural Outline for GC-MS Analysis of this compound This table outlines the necessary steps for analyzing a non-volatile carboxylic acid like this compound via GC-MS.

| Step | Description |

|---|---|

| 1. Extraction | Isolate this compound from the biological matrix using a suitable solvent. |

| 2. Derivatization | React the dried extract with a derivatizing agent (e.g., BSTFA or TMS diazomethane) to increase volatility. This typically involves heating the mixture for a set time. |

| 3. GC Separation | Inject the derivatized sample into the GC. A nonpolar column (e.g., 5% diphenyl/95% dimethylpolysiloxane) is typically used. A temperature program is run to separate compounds. |

| 4. MS Detection | The eluting compounds are ionized (commonly by Electron Impact - EI) and fragmented. |

| 5. Identification | The resulting mass spectrum is compared to spectral libraries or known standards for confirmation. |

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. For this compound research, the combination of liquid chromatography with tandem mass spectrometry and advanced nuclear magnetic resonance spectroscopy are particularly potent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent tool for targeted quantification and untargeted metabolite profiling in complex biological samples. mdpi.comnih.gov This technique couples the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govmdpi.com

In an LC-MS/MS experiment, after separation on the LC column, the eluent is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. For targeted analysis, the first mass analyzer (Q1) is set to select only the ion corresponding to the mass of this compound (the precursor ion). This isolated ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). thermofisher.com This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for accurate quantification even at very low concentrations. nih.gov For metabolite profiling, the instrument scans for a wide range of precursor ions, providing a comprehensive snapshot of all detectable compounds in the sample. mdpi.com This is invaluable for discovering biosynthetic precursors and degradation products of this compound.

Table 3: Illustrative LC-MS/MS Parameters for this compound Detection This table shows hypothetical mass spectrometry data for this compound (C₃₄H₅₈O₈, Molecular Weight: 594.82 g/mol) in negative ion mode.

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (M-H)⁻ | m/z 593.4 |

| Collision Energy | Optimized experimentally (e.g., 20-40 eV) |

| Hypothetical Product Ion 1 | m/z 575.4 (Loss of H₂O) |

| Hypothetical Product Ion 2 | m/z 549.4 (Loss of CO₂) |

| Hypothetical Product Ion 3 | Fragment corresponding to cleavage of the aliphatic chain |

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the de novo structural elucidation of organic molecules. measurlabs.com While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum can become crowded and difficult to interpret in a mixture, advanced two-dimensional (2D) techniques can resolve these issues. mdpi.com

For a complex molecule like this compound, 2D NMR is essential. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, typically on adjacent carbons, helping to map out the carbon skeleton. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule and identifying the positions of functional groups. mdpi.comnumberanalytics.com

DEPT (Distortionless Enhancement by Polarization Transfer) helps distinguish between CH, CH₂, and CH₃ groups. numberanalytics.com

Together, these experiments allow chemists to piece together the complete, unambiguous structure of this compound, even when it is present within a crude or partially purified fungal extract. mdpi.comnumberanalytics.com

Table 4: Application of Advanced NMR Techniques in this compound Structural Analysis This table summarizes the role of key 2D NMR experiments in determining the structure of a complex natural product.

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR / DEPT | Identifies the number of unique carbon atoms and their type (C, CH, CH₂, CH₃). |

| COSY | Reveals ¹H-¹H spin coupling networks to establish proton connectivity. |

| HSQC | Correlates each proton with its directly attached carbon atom. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for assembling the molecular structure. |

LC-MS/MS for Metabolite Profiling

Omics Approaches in this compound Research

"Omics" technologies provide a holistic view of biological systems. In the context of this compound, genomics, transcriptomics, and metabolomics have been integrated to unravel its production and biological significance. researchgate.netnih.gov

Research on the fungus Leptosphaeria maculans has successfully used a genomics-driven approach to identify the genetic machinery behind this compound synthesis. nih.govleibniz-hki.de By analyzing the fungal genome, researchers located a gene cluster predicted to be involved in its production. nih.govuniv-perp.fr A key gene in this cluster, PKS2, which codes for a polyketide synthase, was targeted for gene silencing. nih.govuniv-perp.fr The resulting mutant fungus produced significantly lower levels of this compound, confirming the role of PKS2 and the associated gene cluster in its biosynthesis. nih.gov This cluster also contains genes for other enzymes, such as a cytochrome P450 monooxygenase and a transporter, which are believed to modify and export the final molecule. nih.govuniprot.org

This genomics data can be combined with transcriptomics (studying the expression levels of these genes under different conditions) and metabolomics (using LC-MS to measure the levels of this compound and related metabolites) to build a comprehensive model of how and why the fungus produces this compound. nih.gov Such an integrated approach is powerful for discovering new natural products and understanding their ecological roles. researchgate.net

**Table 5: Genes in the this compound Biosynthetic Cluster of L. maculans*** *Based on findings from Elliott et al. (2013), this table lists the identified genes and their putative functions in the production of this compound. nih.govuniv-perp.fr

| Gene | Putative Function |

|---|---|

| PKS2 | Highly reducing polyketide synthase responsible for creating the long aliphatic chain. uniprot.org |

| C6TF | C6 transcriptional regulator controlling the expression of the cluster genes. |

| P450 | Cytochrome P450 monooxygenase, likely for hydroxylation. nih.gov |

| YogA | Alcohol dehydrogenase/quinone reductase, possibly for further modification. univ-perp.fr |

| RTA1 | Lipid transport exporter. |

| MFS | Major Facilitator Superfamily transporter, likely for exporting this compound. nih.gov |

Compound Index

Genomics and Comparative Genomics for New Gene Cluster Discovery

The foundation of understanding this compound biosynthesis lies in the identification of its biosynthetic gene cluster (BGC). Through genomic analysis of the canola pathogen Leptosphaeria maculans, researchers successfully identified the core polyketide synthase (PKS) gene responsible for producing this compound. univ-perp.fr This fungus contains 15 predicted PKS genes, but targeted gene silencing experiments pointed to PKS2 as the essential enzyme. univ-perp.fr

The PKS2 gene is located within a co-regulated cluster of genes that collectively orchestrate the synthesis of this compound. univ-perp.fr This cluster includes genes encoding a variety of functions necessary for the biosynthesis and transport of the final product.

Table 1: Genes in the Leptosphaeria maculans this compound Biosynthetic Gene Cluster

| Gene Name | Predicted Function | Role in Biosynthesis |

| PKS2 | Polyketide Synthase | Core enzyme responsible for synthesizing the polyketide backbone. univ-perp.fr |

| C6TF | C6 Zinc Finger Transcription Factor | Regulates the expression of the other genes within the cluster. univ-perp.fr |

| P450 | Cytochrome P450 Monooxygenase | Likely involved in modification (e.g., oxidation) of the polyketide chain. univ-perp.fr |

| YogA | Alcohol Dehydrogenase/Quinone Reductase | Potentially involved in redox reactions during biosynthesis. univ-perp.fr |

| RTA1 | RTA1-like Protein (Lipid Exporter) | May be involved in transporting the final product or intermediates. univ-perp.fracs.org |

| MFS | Major Facilitator Superfamily Transporter | Implicated in the export of this compound out of the cell. univ-perp.fru-tokyo.ac.jp |

The discovery of this BGC in L. maculans has enabled further research through comparative genomics, a powerful tool for identifying homologous BGCs in other fungal species. wikipedia.org For instance, analysis of the wheat pathogen Parastagonospora nodorum revealed a homologous gene cluster. tandfonline.com This suggests that P. nodorum may also have the genetic capacity to produce this compound, even though the compound was not detected under the specific laboratory conditions tested, indicating different regulatory controls. tandfonline.com

Table 2: Comparative Genomics of this compound Gene Homologs

| Gene in L. maculans | Homolog in P. nodorum | Protein Identity (%) | Implication |

| PKS2 | SNOG_04868 | 90% | High likelihood of conserved function in polyketide synthesis. tandfonline.com |

| Tailoring Genes | Homologs Present | Not specified | Suggests the potential for producing a similar or identical molecule. tandfonline.com |

Furthermore, the known this compound BGC has been used as a template in genome mining efforts to discover new, related pathways. acs.org This approach successfully identified the biosynthetic gene cluster for acrophialocinol in Acrophialophora levis, highlighting the utility of established genomic data in uncovering novel natural products. acs.org

Transcriptomics for Gene Expression Analysis

Transcriptomics provides a snapshot of gene activity under specific conditions by measuring the abundance of RNA transcripts. danaher.com This methodology has been instrumental in understanding the regulation and biological role of this compound. A large-scale transcriptomic study of Leptosphaeria maculans analyzed gene expression throughout its two-year interaction with a host plant, covering different stages of infection. nih.gov

The results of this comprehensive analysis revealed that the genes in the this compound cluster are not constitutively expressed. Instead, their expression is significantly upregulated during a specific phase of the fungal life cycle. nih.gov

Key Transcriptomic Findings:

Life Cycle-Dependent Expression: The this compound BGC, including PKS2, showed the highest levels of expression during the necrotrophic stage of infection, where the fungus kills host tissue to obtain nutrients. nih.gov This expression pattern was specifically associated with the fungus's growth within the plant stem. nih.gov

Co-regulation: The analysis confirmed that the genes within the cluster are co-regulated, as predicted by genomic studies. Silencing the dedicated transcription factor, C6TF, resulted in a marked decrease in the expression of PKS2 and the other cluster genes. univ-perp.fr

Table 3: Expression Profile of this compound Gene Cluster in L. maculans

| Fungal Life Stage | Host Interaction | Expression of this compound BGC |

| Biotrophic | Fungus feeds on living plant cells | Low / Basal |

| Necrotrophic | Fungus kills plant tissue for nutrients | High / Upregulated nih.gov |

| Saprophytic | Fungus lives on dead plant material | Not specified as peak expression |

This transcriptomic data strongly suggests that this compound plays a role in the pathogenic interaction with the host plant, specifically during the aggressive necrotrophic phase, or potentially in outcompeting other microbes in this niche. univ-perp.frnih.gov

Metabolomics for Pathway Intermediates and Product Identification

Metabolomics is the comprehensive study of small molecules (metabolites) within an organism and is essential for identifying the final products of a biosynthetic pathway and any detectable intermediates. sigmaaldrich.com The initial discovery of this compound from the fungus Phoma lingam (the teleomorph of L. maculans) relied on classical analytical techniques that are the precursors to modern metabolomics. rsc.orgrsc.org Its structure was elucidated using nuclear magnetic resonance (NMR) and biosynthetic labeling studies with [13C]acetate and [methyl-13C]methionine precursors, which confirmed its polyketide origin. rsc.orgrsc.org

In modern this compound research, metabolomics serves as the crucial link between gene and function. It is used to verify the effects of genetic manipulations on the chemical profile of the fungus.

Research Findings from Metabolomic Analyses:

Confirmation of Gene Function: When the PKS2 gene or the C6TF regulatory gene in L. maculans was silenced, metabolomic analysis of the resulting fungal cultures showed that the production of this compound was severely reduced or completely abolished. univ-perp.fr This provided definitive evidence that the identified gene cluster is responsible for this compound biosynthesis.

Detection in Natural Environments: Metabolomic techniques have been used to detect this compound directly in infected canola stems and stubble, confirming its production during a natural infection. univ-perp.fr

Comparative Metabolomics: In the comparative study with Parastagonospora nodorum, metabolomic profiling was used to determine that this fungus did not produce detectable amounts of this compound under the tested culture conditions, despite possessing a homologous gene cluster. tandfonline.com This highlights how metabolomics can reveal differences in the regulation and final output of seemingly similar genetic pathways.

The integration of metabolomics with stable-isotope tracing remains a powerful strategy to delineate complex biosynthetic pathways, identify pathway intermediates, and understand the flow of precursor molecules into the final product. nih.govnih.gov

Future Research Directions and Pre Clinical Potential of Phomenoic Acid

Exploration of Unidentified Biological Activities

While phomenoic acid is known for its moderate antifungal and antibacterial properties, particularly against Candida albicans, a vast landscape of its potential biological activities remains uncharted. nih.govmdpi.com Future research should prioritize a systematic screening of this compound against a diverse array of biological targets. This could unveil novel therapeutic applications beyond its current antimicrobial profile.

Initial studies have shown that some fungal secondary metabolites possess a wide range of bioactivities, including roles as enzyme inhibitors, phytotoxins, and even antitumor agents. frontiersin.orgresearchgate.net For instance, other compounds from the Phoma genus, the same genus from which this compound was isolated, have demonstrated anti-HIV and antitumor properties. researchgate.net This precedent suggests that this compound and its derivatives could harbor similar, yet undiscovered, pharmacological potential. A comprehensive investigation into its effects on various cell lines, enzyme systems, and microbial pathogens is a critical next step.

Biosynthetic Pathway Engineering for Novel this compound Analogs

The elucidation of the this compound biosynthetic gene cluster in Leptosphaeria maculans has opened the door to biosynthetic pathway engineering. nih.govleibniz-hki.deusp.br The key enzyme, a highly reducing polyketide synthase (HR-PKS), is responsible for assembling the core structure of this compound. nih.govresearchgate.net By manipulating the genes within this cluster, it is possible to generate novel analogs of this compound with potentially enhanced or entirely new biological activities.

This strategy of "mutasynthesis" or combinatorial biosynthesis could involve:

Domain swapping: Exchanging domains within the PKS enzyme to alter the chain length or reduction pattern of the polyketide backbone.

Gene knockout or silencing: Deleting or silencing genes responsible for specific tailoring steps, such as hydroxylation or methylation, to produce simplified analogs. fgsc.net

Heterologous expression: Introducing the this compound gene cluster into a different fungal host, which may possess unique tailoring enzymes that can modify the this compound scaffold in novel ways. researchgate.net

This approach has been successfully applied to other polyketides, leading to the creation of new chemical entities with improved therapeutic properties. researchgate.net The generation of a library of this compound analogs through such methods is a promising avenue for drug discovery.

Investigation of this compound in Broader Ecological Systems

The ecological role of this compound is an area that warrants deeper investigation. It has been proposed that this compound acts as an antifungal agent, enabling the producing fungus to outcompete other microorganisms in its environment. frontiersin.orgnih.gov This is supported by its isolation from the stubble of plants infected with L. maculans, where it likely plays a role in suppressing competing saprophytic fungi. nih.gov

However, the full extent of its ecological function is likely more complex. Future research could explore:

Allelopathic interactions: Investigating the effect of this compound on a wider range of soil and plant-associated microbes to understand its full competitive spectrum.

Impact on plant health: Determining if this compound has any direct or indirect effects on the host plant, beyond its role in fungal competition.

Understanding the natural function of this compound within its ecosystem can provide valuable insights into its inherent biological activities and guide the search for new applications. The study of chemical interactions in various ecosystems, including the effects of acidification, can provide a broader context for the roles of natural compounds. hubbardbrook.orgnih.govepa.govepa.gov

Development of Novel Synthetic Routes for Scalable Production

To fully explore the preclinical and potential clinical applications of this compound and its analogs, a robust and scalable synthetic route is essential. While the total synthesis of complex natural products can be challenging, modern synthetic chemistry offers a variety of strategies to achieve this goal. rsc.orgchiroblock.combeilstein-journals.org

Key considerations for developing a scalable synthesis include:

Stereocontrolled synthesis: Developing methods to control the multiple stereocenters present in the this compound molecule is a primary challenge. researchgate.net

A successful and efficient total synthesis would not only provide a reliable source of this compound for further research but also enable the synthesis of designed analogs that are not accessible through biosynthetic engineering.

Theoretical Frameworks for Drug Discovery Based on this compound Scaffolds

The unique chemical structure of this compound makes it an attractive scaffold for the design of new therapeutic agents. mdpi.comnih.gov The concept of "privileged scaffolds" suggests that certain molecular frameworks are capable of interacting with multiple biological targets. nih.gov this compound, with its long, flexible backbone and multiple functional groups, has the potential to be such a scaffold.

Future research in this area could involve:

Computational modeling and virtual screening: Using the three-dimensional structure of this compound as a starting point to computationally screen for potential biological targets. frontiersin.org

Structure-activity relationship (SAR) studies: Systematically modifying different parts of the this compound molecule and evaluating how these changes affect its biological activity. uv.esresearchgate.net This can be done with both synthetically and biosynthetically derived analogs.

Fragment-based drug design: Breaking down the this compound structure into smaller fragments and using these as building blocks for the design of new molecules with desired pharmacological properties. frontiersin.org

By combining computational methods with synthetic and biological studies, it will be possible to rationally design new drug candidates based on the this compound scaffold. nih.govbiosolveit.deamerigoscientific.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.